(3S,4S,6aR,6bS,8R,8aR,12aS,14bR)-8-hydroxy-4,6a,6b,11,11,14b-hexamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid
Descripción
The compound "(3S,4S,6aR,6bS,8R,8aR,12aS,14bR)-8-hydroxy-4,6a,6b,11,11,14b-hexamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid" is a highly complex triterpenoid derivative. Key structural features include:
- Tetradecahydropicene backbone: A rigid polycyclic framework with 14 hydrogenated rings.
- Substituents: Multiple hydroxyl groups, methyl groups, and glycosidic linkages (e.g., oxan-2-yl and tetrahydropyran units).
- Stereochemistry: 19 defined stereocenters, critical for biological activity .
This compound is hypothesized to exhibit pharmacological properties due to structural similarities with bioactive triterpenoids, such as anti-inflammatory or anticancer activity .
Propiedades
IUPAC Name |
(3S,4S,6aR,6bS,8R,8aR,12aS,14bR)-8-hydroxy-4,6a,6b,11,11,14b-hexamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H64O15/c1-36(2)13-14-41(35(52)56-33-31(49)29(47)28(46)22(17-42)54-33)20(15-36)19-7-8-23-37(3)11-10-26(55-32-30(48)27(45)21(43)18-53-32)40(6,34(50)51)24(37)9-12-38(23,4)39(19,5)16-25(41)44/h7,20-33,42-49H,8-18H2,1-6H3,(H,50,51)/t20-,21+,22+,23?,24?,25+,26-,27-,28+,29-,30+,31+,32-,33-,37+,38+,39+,40-,41+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARNBRPDSKOETGW-BWRWHWAYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(C(C1)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)C(=O)O)OC6C(C(C(CO6)O)O)O)C)C(=O)OC7C(C(C(C(O7)CO)O)O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H]([C@@](C1CC[C@@]3(C2CC=C4[C@]3(C[C@H]([C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)C)C)(C)C(=O)O)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H64O15 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
796.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including protection and deprotection of functional groups, stereoselective reactions, and coupling reactions. Common synthetic routes may include:
Protection of Hydroxyl Groups: Using protecting groups like TBDMS (tert-butyldimethylsilyl) or acetyl groups to protect hydroxyl groups during the synthesis.
Formation of Glycosidic Bonds: Using glycosyl donors and acceptors under acidic or basic conditions to form the glycosidic linkages.
Oxidation and Reduction Reactions: Employing reagents like PCC (Pyridinium chlorochromate) for oxidation and NaBH4 (Sodium borohydride) for reduction.
Industrial Production Methods
Industrial production of such compounds may involve biotechnological methods, including the use of enzymes or microbial fermentation, to achieve high yields and stereoselectivity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, forming ketones or aldehydes.
Reduction: Reduction of carboxylic acid groups to alcohols using reducing agents like LiAlH4 (Lithium aluminium hydride).
Substitution: Nucleophilic substitution reactions at the hydroxyl groups to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: PCC, KMnO4 (Potassium permanganate)
Reducing Agents: NaBH4, LiAlH4
Catalysts: Acidic or basic catalysts for glycosidic bond formation
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups may yield ketones or aldehydes, while reduction of carboxylic acids may yield alcohols.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.
Study of Stereochemistry: Provides insights into the stereochemical aspects of organic synthesis.
Biology
Enzyme Studies: Used to study enzyme-substrate interactions and enzyme mechanisms.
Metabolic Pathways: Investigates the role of such compounds in various metabolic pathways.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals due to its complex structure and functional groups.
Biological Activity: Studies on its biological activity, including antimicrobial, anti-inflammatory, or anticancer properties.
Industry
Biotechnology: Utilized in biotechnological applications, including the production of bioactive compounds.
Material Science: Potential use in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific interactions with biological targets. Typically, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would be identified through biochemical and pharmacological studies.
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Structural Differences and Similarities
The following table compares key structural and functional attributes with analogous triterpenoids:
Key Observations :
Pharmacological and Functional Comparisons
(a) Anticancer Activity
- Target Compound: Hypothesized to inhibit cancer cell proliferation via triterpenoid-mediated pathways (e.g., apoptosis induction), though specific studies are lacking .
- Analog 1 () : Derivatives with similar glycosidic units have shown cytotoxicity against cancer cell lines (e.g., HepG2) in preliminary assays .
(b) Anti-Inflammatory Activity
- Analog 1 () : Methoxycarbonyl groups may reduce anti-inflammatory activity compared to hydroxyl-rich analogs .
(c) Antimicrobial Potential
Actividad Biológica
The compound identified as (3S,4S,6aR,6bS,8R,8aR,12aS,14bR)-8-hydroxy-4,6a,6b,11,11,14b-hexamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid is a complex triterpenoid compound with significant biological activity. This article explores its pharmacological properties based on recent studies and research findings.
Chemical Structure and Properties
The compound is characterized by a complex molecular structure that includes multiple hydroxyl groups and a tetradecahydropicene backbone. Its molecular formula is with a molecular weight of 1131.26 g/mol. The structural complexity suggests potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 1131.26 g/mol |
| Purity | 98% |
| CAS Number | 123748-68-5 |
Anti-inflammatory Effects
Research indicates that compounds similar to this triterpenoid exhibit anti-inflammatory properties . For instance:
- Boswellic Acids : Derived from the same family of compounds have been studied in clinical trials for conditions such as osteoarthritis and multiple sclerosis. These acids are known to inhibit the synthesis of pro-inflammatory cytokines and may enhance SHP-1 expression in retinal cells .
Antioxidant Properties
The compound's hydroxyl groups are likely contributors to its antioxidant activity , which helps in scavenging free radicals and reducing oxidative stress. This property is crucial for protecting cells from damage during inflammatory processes.
Anticancer Potential
Some studies suggest that triterpenoids can induce apoptosis in cancer cells through multiple pathways:
- Cell Cycle Arrest : Triterpenoids have been shown to interfere with cell cycle progression in various cancer cell lines.
- Inhibition of Tumor Growth : In vivo studies have demonstrated that these compounds can significantly reduce tumor size in animal models .
Neuroprotective Effects
Preliminary research indicates potential neuroprotective effects , particularly against neurodegenerative diseases. The ability of these compounds to modulate inflammatory mediators in the brain may contribute to their protective effects against neuronal damage .
Case Studies
- Clinical Trials on Boswellic Acids : A series of clinical trials have evaluated the efficacy of boswellic acids (similar compounds) in treating joint pain and inflammation associated with osteoarthritis and multiple sclerosis. Results showed significant improvements in pain and functional mobility among participants .
- Animal Studies : Research involving animal models has highlighted the ability of triterpenoids to reduce inflammation markers and improve recovery outcomes post-injury .
Q & A
Q. Methodological Answer :
- X-ray Crystallography : Resolves absolute configuration but requires high-purity single crystals .
- Circular Dichroism (CD) Spectroscopy : Correlates Cotton effects with known stereoisomers .
- Computational Modeling : Density Functional Theory (DFT) predicts NMR chemical shifts for comparison with experimental data .
- Chiral HPLC with polysaccharide columns separates diastereomers for individual analysis .
How can synthetic yield be improved given the compound’s glycosylation complexity?
Q. Methodological Answer :
- Protecting Group Strategy : Use temporary groups (e.g., acetyl, benzyl) to shield hydroxyls during glycosidic bond formation .
- Catalytic Optimization : Screen Lewis acids (e.g., BF₃·Et₂O) for glycosylation efficiency .
- Purification : Employ UPLC-MS to monitor reaction progress and isolate intermediates .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of carbohydrate moieties .
What protocols assess stability and degradation pathways under environmental stress?
Q. Methodological Answer :
- Forced Degradation Studies : Expose the compound to heat (40–80°C), light (UV-Vis), and pH extremes (1–13). Monitor degradation via LC-MS/MS .
- Kinetic Modeling : Determine degradation rate constants (k) using Arrhenius plots for shelf-life prediction .
- Isolation of Degradants : Preparative TLC or semi-preparative HPLC isolates degradants for structural elucidation .
Which computational methods predict biological interactions of this compound?
Q. Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model binding to enzymes (e.g., hydrolases) using software like GROMACS .
- Docking Studies : AutoDock Vina predicts affinity for targets like carbohydrate-binding proteins .
- QSAR Models : Relate structural descriptors (e.g., logP, H-bond donors) to bioactivity data from PubChem .
How can in vitro assays validate biological activity while minimizing artifacts?
Q. Methodological Answer :
- Dose-Response Curves : Use 8–12 concentration points to calculate IC₅₀/EC₅₀ values, ensuring statistical significance .
- Counter-Screening : Test against unrelated targets (e.g., kinases) to rule out nonspecific binding .
- Cellular Toxicity Assays : MTT or LDH assays confirm activity is not due to cytotoxicity .
What separation techniques isolate diastereomers formed during synthesis?
Q. Methodological Answer :
- Chiral Stationary Phases : Use cellulose- or amylose-based HPLC columns with hexane/IPA gradients .
- Crystallization-Induced Diastereomer Resolution : Leverage solubility differences in mixed solvents (e.g., EtOH/H₂O) .
- Ion-Exchange Chromatography : Separate charged intermediates (e.g., carboxylates) using DEAE resins .
How can researchers address low solubility in aqueous assays?
Q. Methodological Answer :
- Co-Solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin-based solubilizers .
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) to enhance hydrophilicity .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for sustained release .
What strategies validate the compound’s metabolic pathways in biological systems?
Q. Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
